大麻色烯酸

描述

Cannabichromenic acid is a minor cannabinoid found in the Cannabis sativa plant. It is a precursor to cannabichromene and plays a crucial role in the biosynthesis of cannabinoids. The compound has garnered attention due to its potential therapeutic properties and its role in the plant’s defense mechanisms .

科学研究应用

Cannabichromenic acid has several scientific research applications across various fields:

作用机制

Cannabichromenic acid (CBCA), also known as 5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid, NNW8UMP980, or (+)-Cannabichromenic acid, is a minor cannabinoid and a precursor of cannabichromene . This compound has been reported to exert anti-inflammatory, antimicrobial, and analgesic activity .

Target of Action

Studies suggest that cannabinoids, including cbca, may act as agonists and antagonists at multiple targets, including cb1 and cb2 receptors, transient receptor potential (trp) channels, peroxisome proliferator-activated receptors (ppars), and serotonin 5-ht1a receptors .

Mode of Action

CBCA’s interaction with its targets leads to the activation of multiple cell signaling pathways . For instance, stimulation of G protein-coupled receptors (GPCR) activates Phospholipase C (PLC), leading to the release of diacylglycerol (DAG) and inositol triphosphate .

Biochemical Pathways

CBCA is biosynthesized from cannabigerolic acid (CBGA), the sole intermediate for all other phytocannabinoids . The enzyme CBCA synthase can cyclize either cannabigerolic acid or cannabinerolic acid (the Z isomer of CBGA) to form CBCA . These cannabinoid synthases are unique oxidoreductases catalyzing the cyclization of the terpene moiety .

Pharmacokinetics

A pilot study investigating a medical cannabis product containing cbca suggested that cbca may have preferential absorption over cbd and thc when administered together . After a single dose and after the final dose, the maximum concentration (Cmax) of CBCA increased by 1.3–1.8-fold for each twofold increase in dose .

Result of Action

It is known that cbca is a precursor of cbc biosynthesis, a non-psychoactive cannabinoid of cannabis that reportedly exerts anti-inflammatory, antimicrobial, and analgesic activity .

Action Environment

The action, efficacy, and stability of CBCA can be influenced by various environmental factors. For instance, hormonal regulation of cannabinoid biosynthetic genes, including those involved in CBCA biosynthesis, has been observed . Salicylic acid (SA) pretreatment was found to increase the expression of genes located downstream of the cannabinoid biosynthetic pathway .

生化分析

Biochemical Properties

Cannabichromenic acid plays a role in the biochemical reactions of the cannabis plant. It is produced through the combination of geranyl pyrophosphate and olivetolic acid, which results in the formation of cannabigerolic acid (CBGA). The enzyme CBCA synthase then cyclizes either cannabigerolic acid or cannabinerolic acid to form cannabichromenic acid .

Cellular Effects

Cannabichromenic acid has been found to have multiple targets, including direct and indirect effects on the endocannabinoid system (ECS) . It exhibits anti-inflammatory properties in vitro, which may theoretically contribute to cannabis analgesic effects .

Molecular Mechanism

The molecular mechanism of cannabichromenic acid involves its conversion into cannabichromene through decarboxylation . This process is facilitated by the enzyme CBCA synthase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cannabichromenic acid have been observed to change over time. For instance, a study found that cannabichromenic acid demonstrated faster and more potent bactericidal activity than vancomycin, a commonly used antibiotic, against MRSA infections .

Dosage Effects in Animal Models

While specific studies on the dosage effects of cannabichromenic acid in animal models are limited, related cannabinoids have been studied. For instance, cannabigerol, a cannabinoid that shares a common precursor (CBGA) with cannabichromenic acid, has been tested in various dosages in animal models, showing efficacy in models of Huntington’s disease and epilepsy .

Metabolic Pathways

Cannabichromenic acid is involved in the cannabinoid biosynthetic pathway. It is produced from cannabigerolic acid, which is formed by the combination of geranyl pyrophosphate and olivetolic acid .

Subcellular Localization

Related enzymes involved in cannabinoid biosynthesis, such as THCAS, have been found to be localized in the endoplasmic reticulum when expressed in Nicotiana benthamiana .

准备方法

Synthetic Routes and Reaction Conditions: Cannabichromenic acid is synthesized from geranyl pyrophosphate and olivetolic acid, which combine to produce cannabigerolic acid. The enzyme cannabichromenic acid synthase then cyclizes cannabigerolic acid to form cannabichromenic acid .

Industrial Production Methods: Industrial production of cannabichromenic acid typically involves the extraction of cannabinoids from Cannabis sativa plants. This process includes cultivation, harvesting, and extraction using solvents such as ethanol or supercritical carbon dioxide. The extracted cannabinoids are then purified using chromatography techniques .

化学反应分析

Types of Reactions: Cannabichromenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Oxidation: Cannabichromenic acid can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of cannabichromenic acid, which may possess enhanced biological activities or different pharmacological profiles .

相似化合物的比较

Cannabichromenic acid is unique among cannabinoids due to its specific biosynthetic pathway and its role as a precursor to cannabichromene. Similar compounds include:

Cannabidiolic Acid: Another cannabinoid precursor with anti-inflammatory and analgesic properties.

Tetrahydrocannabinolic Acid: The precursor to tetrahydrocannabinol, known for its psychoactive effects.

Cannabigerolic Acid: The central precursor for all major cannabinoids, including cannabichromenic acid.

Cannabichromenic acid stands out due to its potent antibacterial activity and its potential therapeutic applications, which are still being explored in scientific research .

属性

IUPAC Name |

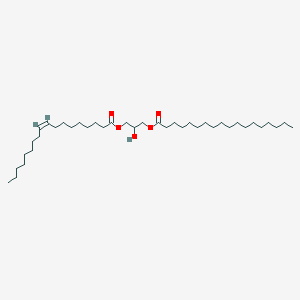

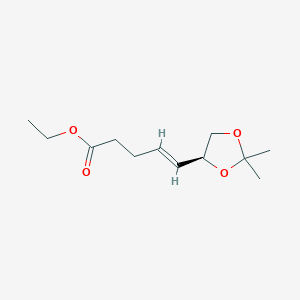

5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHJHXJQMNWQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336859 | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20408-52-0, 185505-15-1 | |

| Record name | Cannabichromenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cannabichromenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABICHROMENIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CANNABICHROMENIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)